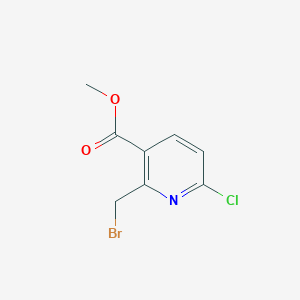

Methyl 2-(bromomethyl)-6-chloronicotinate

Description

Methyl 2-(bromomethyl)-6-chloronicotinate is a halogenated pyridine derivative characterized by a bromomethyl (-CH2Br) substituent at position 2 and a chlorine atom at position 6 of the pyridine ring, with a methyl ester group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and imaging agents. Its structure enables participation in nucleophilic substitution and cross-coupling reactions, making it valuable for constructing complex molecules.

Properties

IUPAC Name |

methyl 2-(bromomethyl)-6-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-3-7(10)11-6(5)4-9/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFENIPHKPHMIMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-6-chloronicotinate typically involves the bromination of methyl 6-chloronicotinate. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-6-chloronicotinate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Products include substituted nicotinates with various functional groups.

Oxidation: Products include nicotinic acid derivatives.

Reduction: Products include methyl-substituted nicotinates.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(bromomethyl)-6-chloronicotinate is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting nicotinic receptors. The structural features suggest that it may exhibit biological activity similar to other nicotinic derivatives, which have been studied for their roles in treating neurological disorders and other conditions .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern allows for further functionalization, making it valuable in synthetic pathways aimed at producing novel compounds with desired biological activities .

Biological Studies

Research indicates that compounds similar to this compound interact with various biological targets, including enzymes involved in drug metabolism, such as cytochrome P450 enzymes. This interaction can lead to inhibition or modulation of enzyme activity, which is crucial for understanding drug interactions and pharmacokinetics .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its reactivity allows it to be employed in processes that require specific halogenated intermediates .

Case Studies

Case Study 1: Enzyme Interaction Studies

Research involving enzyme inhibition has shown that derivatives similar to this compound can significantly affect cytochrome P450 activity, leading to altered drug metabolism profiles. These findings suggest that further exploration into this compound's interactions could reveal new therapeutic avenues .

Case Study 2: Synthesis of Complex Molecules

In synthetic organic chemistry, this compound has been successfully utilized as an intermediate in multi-step synthesis processes, yielding complex molecules with promising biological activities. For instance, it has been used in palladium-catalyzed cross-coupling reactions to form novel benzylated derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-6-chloronicotinate involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom and nicotinate moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl 2-(Bromomethyl)-6-Chloronicotinate and Analogous Compounds

*Inferred from structural analogs (e.g., ). †Estimated based on ethyl analog .

Biological Activity

Methyl 2-(bromomethyl)-6-chloronicotinate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₅BrClNO₂ and is characterized by the presence of a bromomethyl group and a chloronicotinate moiety. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the bromination of methyl 6-chloronicotinate. Various synthetic routes have been explored, including metal-catalyzed cross-coupling reactions which enhance the yield and purity of the final product. For example, a palladium-catalyzed Negishi cross-coupling reaction has been reported to effectively produce derivatives of chloronicotinate compounds .

Anticancer Properties

This compound exhibits significant biological activity, particularly in anticancer research. Studies indicate that this compound can inhibit the activity of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various cancers. Inhibition of BCL6 is associated with inducing apoptosis in cancer cells, thus presenting a potential therapeutic pathway for treating proliferative disorders .

Enzyme Inhibition

Research has shown that derivatives of this compound can function as enzyme inhibitors. For instance, it has been demonstrated to inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cellular functions such as growth and metabolism. This inhibition can lead to reduced cell proliferation in certain cancer types .

Case Studies

- Inhibition of BCL6 Activity : A study explored the effects of this compound on BCL6 activity, revealing that it significantly reduces BCL6 levels in vitro, leading to enhanced apoptosis in B-cell lines. This suggests its potential as a therapeutic agent against B-cell malignancies.

- Pharmacological Evaluation : In vivo studies demonstrated that compounds similar to this compound exhibit favorable pharmacokinetic profiles, enhancing their viability as drug candidates for cancer treatment .

Table 1: Biological Activity Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| BCL6 Inhibition | Significant | |

| PI3K Inhibition | Moderate | |

| Antitumor Activity | High |

Table 2: Synthetic Routes Comparison

Q & A

Q. Q1: What synthetic strategies are commonly employed to prepare Methyl 2-(bromomethyl)-6-chloronicotinate, and what critical parameters must be optimized during its synthesis?

A: The compound is typically synthesized via multi-step protocols starting from methyl 6-chloronicotinate. A critical step involves bromination at the 2-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light). For example, modified Negishi cross-coupling reactions with organozinc reagents (e.g., 2-pyridylzinc bromide) are employed to construct bipyridine intermediates, requiring strict stoichiometric control (1:1.2 molar ratio) and inert atmospheres to suppress side reactions . Key parameters include reaction temperature (0–5°C for bromomethylation), solvent choice (THF or DMF), and purification via column chromatography (ethyl acetate/hexane gradients) to achieve >95% purity .

Q. Q2: How can researchers ensure the purity of this compound intermediates during synthesis?

A: Analytical techniques such as thin-layer chromatography (TLC) with silica plates and UV visualization are used for preliminary purity checks. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and acetonitrile/water mobile phases provides quantitative purity assessment (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation, particularly to distinguish regioisomers and detect residual solvents .

Advanced Research Questions

Q. Q3: What advanced strategies can improve the yield of brominated intermediates in multi-step syntheses involving this compound?

A: Yield optimization often involves:

- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) enhance reaction efficiency .

- Microwave-assisted synthesis : Reduces reaction time for bromination steps (e.g., 30 minutes vs. 12 hours conventional).

- In situ quenching : Addition of aqueous Na₂S₂O₃ immediately after bromination minimizes over-bromination byproducts.

- Flow chemistry : Continuous-flow systems improve heat/mass transfer for exothermic bromination reactions .

Q. Q4: How do researchers address discrepancies in reported reaction yields for brominated pyridine derivatives across studies?

A: Discrepancies arise from variations in reagent quality, solvent dryness, or trace moisture sensitivity. Methodological reconciliation involves:

- Reproducing baseline conditions : Strict adherence to reported protocols (e.g., argon atmosphere, anhydrous solvents).

- Design of experiments (DoE) : Statistical optimization of factors like temperature, catalyst loading, and stoichiometry.

- Side-reaction profiling : Using LC-MS to identify and quantify byproducts (e.g., di-brominated species) .

Methodological Challenges

Q. Q5: What are the key challenges in characterizing this compound using spectroscopic methods, and how can they be mitigated?

A: Challenges include:

- Signal overlap in NMR : Bromine’s quadrupolar moment broadens peaks; deuterated DMSO or acetone improves resolution.

- Mass spectrometry fragmentation : Soft ionization techniques (e.g., ESI) reduce fragmentation for accurate molecular ion detection.

- Regioisomer differentiation : NOESY or COSY NMR experiments resolve spatial proximity of substituents .

Q. Q6: What storage and handling protocols are recommended for brominated nicotinate intermediates to prevent degradation?

A: Brominated intermediates are light- and moisture-sensitive. Best practices include:

- Storage : Amber vials at 0–6°C under nitrogen or argon to inhibit hydrolysis .

- Handling : Use of gloveboxes for air-sensitive steps (e.g., organometallic couplings).

- Stability monitoring : Periodic HPLC analysis to detect decomposition (e.g., de-bromination or ester hydrolysis) .

Data Analysis and Validation

Q. Q7: How should researchers validate synthetic pathways for this compound when scaling from milligram to gram quantities?

A: Scale-up validation requires:

- Kinetic profiling : Identifying rate-limiting steps (e.g., bromination) using in situ IR or Raman spectroscopy.

- Purification scalability : Transitioning from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost efficiency.

- Process analytical technology (PAT) : Real-time monitoring of critical quality attributes (CQAs) like particle size and polymorph distribution .

Contradictory Observations

Q. Q8: How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

A: Contradictions often stem from ligand or solvent effects. Systematic studies should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.